![molecular formula C14H17N5O2 B14479487 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate CAS No. 65122-44-3](/img/structure/B14479487.png)
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is a chemical compound with the molecular formula C14H17N5O2. It is known for its unique structure, which includes both amine and azo functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting diazonium salt is then reacted with 1,3-benzenediamine to form the azo compound. The final step involves the acetylation of the amine groups to produce the monoacetate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The amine groups can also participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine: A simpler compound without the azo group.
4-[(4-Aminophenyl)azo]-1,3-benzenediamine: A similar compound with a different substitution pattern.
1,3-Benzenediamine, 4-methyl-: Another derivative with a methyl group instead of the azo group.
Uniqueness
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is unique due to the presence of both amine and azo functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
65122-44-3 |
|---|---|
Fórmula molecular |
C14H17N5O2 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
acetic acid;4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5.C2H4O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;1-2(3)4/h1-7H,13-15H2;1H3,(H,3,4) |
Clave InChI |
AHQBRNKSJWJUKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
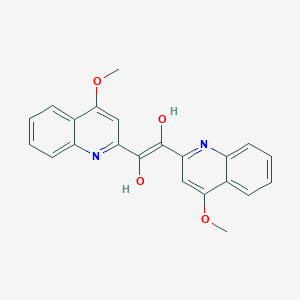

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)


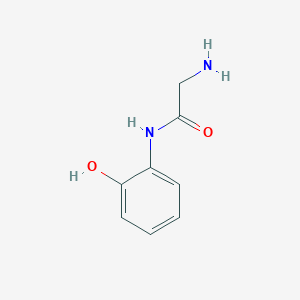

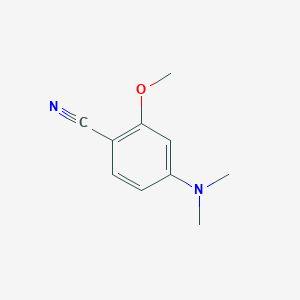
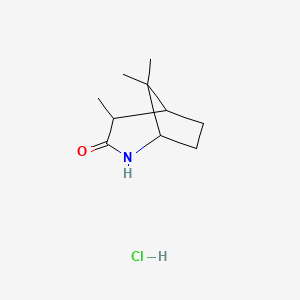
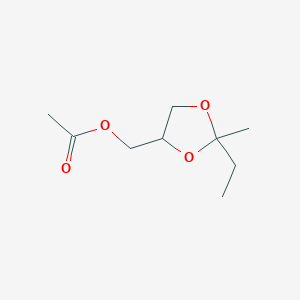
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

